molecular formula C14H16N2 B2988103 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 890090-95-6

1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2988103
CAS No.: 890090-95-6
M. Wt: 212.296
InChI Key: JIDRGEGDAHDJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine core with a para-tolyl substituent at the 1-position. This scaffold is notable for its structural complexity and pharmacological relevance. The compound can be synthesized via palladium-catalyzed C–N coupling reactions, as demonstrated in the preparation of derivatives such as 3-(furan-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine and 3-(naphthalen-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine, which were characterized using NMR and HRMS . The para-tolyl group enhances lipophilicity and may influence bioactivity, making this derivative a candidate for drug discovery, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

1-(4-methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRGEGDAHDJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-toluidine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, potentially modulating the activity of these targets and influencing various cellular processes .

Comparison with Similar Compounds

SAR Insights :

  • Spirocyclic motifs (e.g., AS-3201) confer conformational rigidity, optimizing target binding.
  • Electron-deficient alkynes in synthesis improve cyclization efficiency, as seen in domino aza-Claisen reactions .

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., p-tolyl aromatic signals at δ 7.1–7.3 ppm) and confirms tetrahydropyrrolo-pyrazine backbone .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using reverse-phase columns with UV detection at 254 nm .

How are biological activities of pyrrolo[1,2-a]pyrazine derivatives evaluated in preclinical studies?

Basic Research Question

  • In vitro assays : Screen for kinase inhibition or antimicrobial activity using cell viability assays (MTT) and MIC determinations .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., sulfonyl or acyl groups) to optimize potency. For example, 4-chlorophenyl derivatives show enhanced antifungal activity .

How can reaction conditions be optimized for scale-up synthesis while maintaining stereochemical fidelity?

Advanced Research Question

  • Flow chemistry : Reduces exothermic risks in Grignard reactions and improves reproducibility .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., R-configured amines) to control stereocenters .
  • In-line monitoring : FTIR or Raman spectroscopy tracks intermediates to minimize racemization .

How should researchers resolve contradictions in pharmacological data across studies?

Advanced Research Question

  • Meta-analysis : Compare assay protocols (e.g., ATP concentrations in kinase assays) to identify variability .
  • Dose-response curves : Re-evaluate IC50 values under standardized conditions (pH, temperature) .
  • Crystallography : Resolve binding mode discrepancies via co-crystal structures with target proteins (e.g., kinases) .

What computational strategies aid in designing novel derivatives with improved bioavailability?

Advanced Research Question

  • Molecular docking : Predict binding poses in active sites (e.g., CYP450 enzymes) to reduce metabolic liability .
  • QSAR modeling : Correlate logP values with membrane permeability using Gaussian-based DFT calculations .
  • ADMET prediction : Tools like SwissADME estimate solubility and toxicity profiles early in design .

What purification techniques are most effective for isolating stereoisomers of this compound?

Q. Methodological Focus

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
  • Diastereomeric salt formation : Resolves enantiomers via tartaric acid derivatives .
  • Crystallization : Slow evaporation in ethanol/water mixtures enhances diastereomer separation .

How can stereochemical outcomes of synthetic reactions be rigorously analyzed?

Advanced Research Question

  • NOESY NMR : Identifies spatial proximity of protons to confirm ring puckering in the tetrahydropyrrolo-pyrazine core .
  • Circular dichroism (CD) : Detects Cotton effects for chiral centers in UV-Vis spectra .
  • X-ray crystallography : Provides absolute configuration validation, though requires high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.